molecular formula C8H13N3O2 B6181923 1-methyl-1H-pyrrole-2-carboximidamide, acetic acid CAS No. 2613381-63-6

1-methyl-1H-pyrrole-2-carboximidamide, acetic acid

Cat. No.: B6181923
CAS No.: 2613381-63-6
M. Wt: 183.2
InChI Key:
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Preparation Methods

The synthesis of 1-methyl-1H-pyrrole-2-carboximidamide, acetic acid involves several steps. One common method includes the reaction of 1-methyl-1H-pyrrole-2-carboximidamide with acetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-methyl-1H-pyrrole-2-carboximidamide, acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology, it has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties . In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the development of new materials and environmental chemistry applications.

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrrole-2-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various biological effects, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

1-methyl-1H-pyrrole-2-carboximidamide, acetic acid can be compared with other similar compounds, such as indole derivatives and other pyrrole-based compounds. These compounds share some structural similarities but may differ in their chemical properties and biological activities. For example, indole derivatives are known for their broad-spectrum biological activities, including antiviral and anticancer properties . The uniqueness of this compound lies in its specific chemical structure and the resulting unique properties and applications .

Properties

CAS No.

2613381-63-6

Molecular Formula

C8H13N3O2

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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